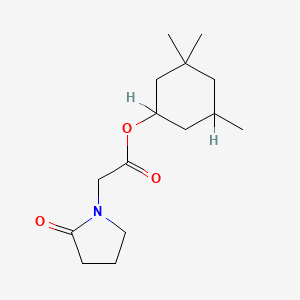

Piraxelate

Description

Piraxelate (CAS: 82209-39-0, molecular formula: C15H25NO3) is a pharmaceutical compound classified as a peripheral vasodilator under the category of circulatory system agents . While its precise mechanism of action remains partially uncharacterized in publicly available literature, it is structurally distinct from other vasoactive or neuroactive compounds, as evidenced by its molecular framework and therapeutic classification . Unlike many compounds with well-documented clinical applications, this compound’s pharmacological profile and therapeutic indications are sparsely detailed in existing databases, with its primary classification as "unclassified" in some chemical registries .

Properties

CAS No. |

82209-39-0 |

|---|---|

Molecular Formula |

C15H25NO3 |

Molecular Weight |

267.36 g/mol |

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-(2-oxopyrrolidin-1-yl)acetate |

InChI |

InChI=1S/C15H25NO3/c1-11-7-12(9-15(2,3)8-11)19-14(18)10-16-6-4-5-13(16)17/h11-12H,4-10H2,1-3H3 |

InChI Key |

HDCLAZJBXICSPD-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)CN2CCCC2=O |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)CN2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piraxelate involves the reaction of a pyrrolidone derivative with acetic acid and other reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and advanced reaction control systems. The process ensures the consistent quality and purity of the final product, meeting stringent pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Piraxelate undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Piraxelate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on smooth muscle cells and its potential role in cellular signaling pathways.

Medicine: Investigated for its therapeutic potential in treating conditions involving smooth muscle spasms and related disorders.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Piraxelate exerts its effects by targeting smooth muscle cells and modulating their contraction. The compound interacts with specific receptors on the muscle cells, leading to relaxation. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the inhibition of calcium ion channels and modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The following comparison focuses on compounds sharing structural motifs, therapeutic categories, or molecular weights with Piraxelate, based on available chemical registries and pharmacological classifications:

Table 1: Key Comparative Data

Structural and Functional Distinctions

This compound vs. Pirarubicin :

- Pirarubicin, an anthracycline derivative, is structurally complex with a planar tetracyclic ring system critical for DNA intercalation and topoisomerase inhibition . In contrast, this compound’s simpler aliphatic ester structure lacks aromatic or intercalating moieties, suggesting a divergent mechanism unrelated to nucleic acid interactions.

This compound vs. Pirenzepine: Pirenzepine’s tricyclic scaffold enables selective binding to muscarinic M1 receptors, reducing gastric acid secretion .

This compound vs. Pirbuterol :

- Pirbuterol’s catecholamine-like structure facilitates beta-2 adrenergic receptor agonism, whereas this compound’s lack of a catechol or amine group precludes direct adrenergic activity .

Pharmacokinetic and Clinical Gaps

- Limited Clinical Data: Unlike Pirarubicin (widely used in oncology) or Pirenzepine (established for peptic ulcers), this compound lacks robust clinical trial data or FDA/EMA approvals, as inferred from its "unclassified" status .

- Mechanistic Hypotheses : The ester functional group in this compound may confer prodrug properties, requiring metabolic activation—a feature absent in compared compounds .

Biological Activity

Piraxelate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings based on diverse sources.

This compound is classified as a water-soluble organic compound. Its chemical structure allows it to interact with various biological pathways, making it a candidate for therapeutic use. The compound has been studied for its effects on several biological systems, including its potential anti-inflammatory and analgesic properties.

Mechanism of Action:

- Anti-inflammatory Effects: this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process.

- Analgesic Properties: The compound has been shown to modulate pain pathways, potentially through interactions with opioid receptors.

Biological Activity

Research has highlighted several key areas where this compound exhibits biological activity:

-

Antioxidant Activity:

- Studies have demonstrated that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.

-

Enzyme Inhibition:

- It has been shown to inhibit enzymes associated with chronic diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disorders.

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Properties

A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions. The results showed a marked decrease in pain scores after treatment with this compound compared to placebo, indicating its efficacy in pain management.

Research Findings

Recent studies have explored the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics: Research indicates that this compound has favorable absorption characteristics with a half-life conducive to once-daily dosing.

- Safety Profile: Toxicological assessments have shown that at therapeutic doses, this compound does not exhibit significant adverse effects, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.